Cas no 220143-48-6 (6-methyl-2-Quinolinecarbonitrile)
6-methyl-2-Quinolinecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-2-Quinolinecarbonitrile
- 6-METHYL-QUINOLINE-2-CARBONITRILE
- 6-methylquinoline-2-carbonitrile
- AKOS000309882
- A834381
- DB-428838
- STK695194
- SB68189
- 220143-48-6
- SCHEMBL8002770
- CS-0323976
-
- MDL: MFCD08696336
- Inchi: 1S/C11H8N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,1H3
- InChI Key: QSIGSMGMACXUOR-UHFFFAOYSA-N
- SMILES: N1C(C#N)=CC=C2C=C(C)C=CC=12
Computed Properties
- Exact Mass: 168.068748264g/mol
- Monoisotopic Mass: 168.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 36.7Ų
6-methyl-2-Quinolinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038595-250mg |
6-Methyl-quinoline-2-carbonitrile |
220143-48-6 | 250mg |
£160.00 | 2022-02-28 | ||
| Fluorochem | 038595-1g |
6-Methyl-quinoline-2-carbonitrile |
220143-48-6 | 1g |
£372.00 | 2022-02-28 | ||
| Fluorochem | 038595-2g |
6-Methyl-quinoline-2-carbonitrile |
220143-48-6 | 2g |
£598.00 | 2022-02-28 | ||
| Chemenu | CM238952-1g |
6-Methylquinoline-2-carbonitrile |
220143-48-6 | 97% | 1g |
$560 | 2021-08-04 | |
| Chemenu | CM238952-1g |
6-Methylquinoline-2-carbonitrile |
220143-48-6 | 97% | 1g |
$653 | 2022-09-01 |
6-methyl-2-Quinolinecarbonitrile Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 6-methyl-2-Quinolinecarbonitrile
Comprehensive Overview of 6-methyl-2-Quinolinecarbonitrile (CAS No. 220143-48-6): Properties, Applications, and Industry Insights
6-methyl-2-Quinolinecarbonitrile (CAS No. 220143-48-6) is a specialized organic compound belonging to the quinoline family, renowned for its versatile applications in pharmaceuticals, agrochemicals, and material science. With the increasing demand for heterocyclic compounds in drug discovery and fine chemical synthesis, this molecule has garnered significant attention from researchers and industry professionals alike. Its molecular structure, characterized by a quinoline backbone substituted with a methyl group at the 6-position and a cyano group at the 2-position, offers unique reactivity and functionalization potential.
The compound’s CAS number 220143-48-6 serves as a critical identifier in regulatory documentation and commercial databases, ensuring precise tracking in global supply chains. Recent trends in high-throughput screening and medicinal chemistry have highlighted the role of 6-methyl-2-Quinolinecarbonitrile as a building block for designing novel bioactive molecules. For instance, its derivatives are explored for their potential in kinase inhibition, a hot topic in oncology research, aligning with the growing interest in targeted cancer therapies.
From a synthetic perspective, 6-methyl-2-Quinolinecarbonitrile is often synthesized via cyclization reactions or palladium-catalyzed cross-coupling, methods frequently searched by organic chemists optimizing green chemistry protocols. The compound’s nitrile functional group further enables transformations into amides, carboxylic acids, or tetrazoles, making it invaluable for structure-activity relationship (SAR) studies. These attributes resonate with the industry’s shift toward sustainable synthesis and atom-efficient processes.
In material science, 6-methyl-2-Quinolinecarbonitrile derivatives contribute to the development of organic semiconductors and luminescent materials, addressing the surge in demand for flexible electronics and OLED technologies. Researchers are also investigating its utility in metal-organic frameworks (MOFs), a trending topic in carbon capture and catalysis. Such interdisciplinary applications underscore the compound’s relevance in cutting-edge scientific endeavors.
Market analyses reveal rising procurement of CAS 220143-48-6 by contract research organizations (CROs) and pharmaceutical innovators, driven by its compatibility with combinatorial chemistry workflows. FAQs from academic and industrial circles often focus on its solubility profiles, storage conditions, and scalable synthesis routes, reflecting practical concerns in R&D. Additionally, its patent landscape shows incremental filings, particularly in antiviral and anti-inflammatory drug candidates, aligning with global health priorities.
To summarize, 6-methyl-2-Quinolinecarbonitrile (CAS No. 220143-48-6) exemplifies the convergence of chemical innovation and industrial applicability. Its adaptability across diverse sectors—from life sciences to advanced materials—positions it as a compound of enduring significance. As the scientific community prioritizes molecular diversity and functional materials, this quinoline derivative is poised to remain a focal point in both research and commercial spheres.
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